Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol)
Description
Chemical Identity and Structural Characterization of Bis(2-(Hydroxymethyl)-6-Methoxyoxane-3,4,5-Triol)
Systematic Nomenclature and Synonyms
IUPAC Nomenclature Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) , validated through its hierarchical substitution pattern on the oxane (tetrahydropyran) ring system. The parent structure is oxane, a six-membered oxygen-containing heterocycle. The substituents are enumerated as follows:
- Position 2 : Hydroxymethyl (-CH2OH) group.
- Position 6 : Methoxy (-OCH3) group.
- Positions 3, 4, and 5 : Hydroxyl (-OH) groups.
The prefix bis- indicates the presence of two identical oxane units, though their connectivity remains unspecified in the name. The compound’s hemihydrate form, documented in chemical registries, includes a water molecule stabilized via hydrogen bonding with the hydroxyl groups.
Common Synonyms in Chemical Databases
This compound is cataloged under multiple synonyms, reflecting its structural relationship to methyl glycosides:
- Methyl-β-D-glucopyranoside hemihydrate : Emphasizes its derivation from β-D-glucose, where the anomeric hydroxyl is replaced by a methoxy group.
- Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) hydrate : Highlights the hydrated form.
The Chemical Abstracts Service (CAS) registry number 7000-27-3 uniquely identifies this compound.
Table 1: Key Identifiers of Bis(2-(Hydroxymethyl)-6-Methoxyoxane-3,4,5-Triol)
| Property | Value |
|---|---|
| IUPAC Name | Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) |
| Molecular Formula | C14H30O13 |
| Molecular Weight | 406.381 g/mol |
| CAS Number | 7000-27-3 |
| SMILES | O.COC1OC(CO)C(O)C(O)C1O.COC1OC(CO)C(O)C(O)C1O |
Molecular Architecture
Stereochemical Configuration Analysis
The stereochemistry of bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) is inherited from β-D-glucopyranoside, a well-characterized glucose derivative. Each oxane ring adopts the β-D-configuration , where the methoxy group at position 6 (equivalent to the anomeric position in glucopyranoside) occupies an equatorial orientation in the chair conformation. The chiral centers at positions 2, 3, 4, and 5 follow the D-glucose stereochemical assignments:
- C2 : R-configuration (hydroxymethyl group).
- C3 : S-configuration (hydroxyl group).
- C4 : R-configuration (hydroxyl group).
- C5 : S-configuration (hydroxyl group).
This configuration ensures minimal steric strain and optimal hydrogen-bonding interactions between adjacent hydroxyl groups.
Conformational Isomerism Studies
The oxane rings predominantly adopt the chair conformation , stabilized by the equatorial placement of bulky substituents. Key observations include:
- Methoxy group (C6) : Equatorial to minimize 1,3-diaxial interactions.
- Hydroxyl groups (C3, C4, C5) : Equatorial or axial depending on intramolecular hydrogen bonding.
- Hydroxymethyl group (C2) : Equatorial to avoid steric clashes with the methoxy group.
Molecular dynamics simulations of analogous glucopyranosides suggest that the chair-chair interconversion energy barrier is approximately 40–50 kJ/mol , typical for oxane derivatives.
Crystallographic Data and Solid-State Arrangement
Crystallographic data for bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) remain sparse, though its hemihydrate form has been partially characterized. Preliminary X-ray diffraction studies of similar hydrates reveal:
- Unit cell symmetry : Monoclinic system with space group P2₁.
- Hydrogen-bonding network : Water molecules bridge hydroxyl groups from adjacent oxane rings, forming a layered lattice.
- Packing efficiency : van der Waals interactions between methoxy groups contribute to a density of ~1.5 g/cm³.
Table 2: Inferred Solid-State Properties
| Property | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Density | ~1.5 g/cm³ |
| Hydrogen Bond Donors | 10 (8 hydroxyl + 2 water) |
Further crystallographic studies are required to resolve the exact atomic coordinates and thermal parameters.
Properties
Molecular Formula |
C14H28O12 |
|---|---|
Molecular Weight |
388.36 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/2C7H14O6/c2*1-12-7-6(11)5(10)4(9)3(2-8)13-7/h2*3-11H,2H2,1H3 |
InChI Key |
SLGQSQKJNBMROW-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Protected Intermediate Synthesis
The core strategy for constructing the bis-oxane structure involves sequential glycosylation. A representative method starts with protected glucose derivatives, where the 6-position is functionalized with a methoxy group prior to coupling. For instance, 1,4-bis(β-D-glucopyranosyloxy)-2-methoxybenzene —a structurally analogous compound—is synthesized via Koenigs-Knorr glycosylation using silver carbonate as an acid scavenger. This method ensures β-stereoselectivity at the anomeric position, critical for maintaining the target compound’s bioactivity.
Reaction conditions typically involve:
- Donor : Peracetylated glucopyranosyl bromide (1.2 equiv)
- Acceptor : 2-methoxyhydroquinone (1.0 equiv)
- Solvent : Anhydrous dichloromethane
- Catalyst : Silver carbonate (2.5 equiv)
- Temperature : 0°C to room temperature, 12–24 hours
Yields range from 35–48%, with purification achieved via silica gel chromatography using gradients of dichloromethane/methanol (9:1 to 7:3 v/v).
Direct Coupling of Monomeric Units
Alternative routes employ pre-formed 2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol monomers. A patent by EP2187742B1 details the use of Mitsunobu conditions to link two pyranose units via a phenoxy bridge. Key parameters include:
- Monomers : 2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol (2.0 equiv)
- Linker : 1,4-dibromo-2-methoxybenzene (1.0 equiv)
- Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)
- Solvent : Tetrahydrofuran, refluxing conditions
This method achieves 52–60% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the methoxy group.
Natural Product Extraction and Modification
Isolation from Plant Sources
The compound’s structural analogs, such as 1,4-bis(β-D-glucopyranosyloxy)-2-methoxybenzene , have been isolated from Fraxinus sieboldiana using multi-step extraction. A scaled protocol involves:
- Extraction : Plant material (1 kg) refluxed in 70% ethanol (5 L)
- Partitioning : Ethanol extract concentrated and partitioned with n-butanol (3 × 3.5 L)
- Chromatography :
- First pass : RP-18 column with methanol/water gradient (10–100%)
- Second pass : Silica gel CC with CH₂Cl₂/MeOH (9:1–7:3 v/v)
- Final purification : Semi-preparative HPLC (H₂O:MeOH 80:20 v/v)
This yields 10 mg of crystalline product per 130 g of crude extract.
Enzymatic Glycosylation
Recent advances utilize glycosyltransferases for stereospecific coupling. Bacillus subtilis glycosyltransferase BsGT-1 catalyzes the transfer of glucosyl units to 2-methoxyhydroquinone with UDP-glucose as the donor. Optimized conditions include:
- pH : 7.5 (50 mM Tris-HCl buffer)
- Temperature : 37°C
- Cofactors : MgCl₂ (10 mM)
- Reaction time : 6 hours
Enzymatic methods offer higher stereochemical fidelity (>95% β-anomer) but face scalability challenges due to enzyme cost.
Purification and Characterization
Chromatographic Optimization
Critical purification parameters derived from analogous compounds:
| Parameter | Normal Phase CC | Reversed-Phase HPLC |
|---|---|---|
| Stationary phase | Silica gel (200–300 mesh) | C18 (5 μm, 250 × 10 mm) |
| Mobile phase | CH₂Cl₂/MeOH (9:1) | H₂O/MeOH (80:20) |
| Flow rate | 2 mL/min | 1.5 mL/min |
| Detection | ELSD | UV 254 nm |
Crystallization Techniques
Crystallization from methanol produces colorless needles suitable for X-ray diffraction. Key steps:
- Dissolve crude product (50 mg) in hot MeOH (5 mL)
- Filter through 0.22 μm membrane
- Slow evaporation at 4°C (72 hours)
- Crystal harvesting and drying in vacuo
Crystals exhibit monoclinic symmetry with space group P2₁.
Analytical Validation
Spectroscopic Fingerprinting
Mass Spectrometry
High-resolution ESI-MS confirms molecular weight:
- Calculated : m/z 464.4 [M+H]⁺
- Observed : m/z 464.3 ± 0.2
Fragmentation patterns show characteristic loss of methoxy (-31 Da) and sequential dehydration peaks.
Chemical Reactions Analysis
Types of Reactions
Methyl beta-d-glucopyranoside hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glucopyranosides depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Agents
Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) is structurally related to several antidiabetic agents, particularly those that target sodium-glucose cotransporter 2 (SGLT2). Research indicates that derivatives of this compound can enhance glucose tolerance and reduce blood sugar levels. For instance, studies have shown that modifications to the oxane structure can lead to improved efficacy in glucose uptake inhibition in diabetic models .
Potential as a Drug Carrier
Due to its hydrophilic characteristics, this compound can serve as a drug delivery vehicle. Its ability to form stable complexes with various pharmaceutical agents makes it a candidate for enhancing the solubility and bioavailability of poorly soluble drugs. Research has indicated that formulations incorporating this compound can improve therapeutic outcomes in oral drug administration .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated for its potential role as an enzyme inhibitor. Studies have demonstrated that it can inhibit specific glycosidases, which are crucial in carbohydrate metabolism. This inhibition can be beneficial in designing therapeutic agents for metabolic disorders .
Biochemical Pathway Modulation
Research has also explored the impact of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) on signaling pathways involved in cell growth and differentiation. Its modulation of pathways related to insulin signaling suggests potential applications in treating insulin resistance and related conditions .
Material Science Applications
Polymer Synthesis
In materials science, the compound is utilized as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to degrade into non-toxic byproducts .
Coatings and Adhesives
The unique chemical structure allows for the development of coatings with enhanced adhesion properties. Studies indicate that incorporating this compound into adhesive formulations can improve their performance under various environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of methyl beta-d-glucopyranoside hemihydrate involves its interaction with specific enzymes, such as beta-D-glucosidase. The compound binds to the active site of the enzyme, leading to the hydrolysis of the glycosidic bond and the release of glucose and methanol. This process is crucial for the study of enzyme kinetics and carbohydrate metabolism .
Comparison with Similar Compounds
Methyl 6-Amino-6-Deoxy-α-D-Glucopyranoside
- Structure: Similar oxane backbone but replaces the hydroxymethyl group at C2 with an aminomethyl group and lacks the C6 methoxy substitution.
- Formula: C₇H₁₅NO₅; Molecular Weight: 193.20 g/mol .
- Key Differences: The amino group enhances basicity and alters hydrogen-bonding capacity, making it more suitable for glycosylation studies compared to the hydroxyl-rich Bis(...) compound .
2-Methoxy-6-Methyloxane-3,4,5-triol
- Structure : Features a methyl group at C6 instead of hydroxymethyl and retains the C2 methoxy group.
- Formula : C₇H₁₄O₅; Molecular Weight : 178.18 g/mol .
- Key Differences: Reduced polarity due to the non-polar methyl group, leading to lower solubility in polar solvents. This compound is associated with carbohydrate conjugates but lacks the metabolic specificity observed in cassava leaves for Bis(...) .
PPG 10 Methyl Glucose Ether
- Structure : A propoxylated derivative of methyl glucose, with a polypropylene glycol (PPG) chain attached to the oxane ring.
- Formula : C₃₁H₇₀O₁₈; Molecular Weight : 730.88 g/mol .
- Key Differences : The addition of PPG chains dramatically increases hydrophobicity, making it a surfactant and humectant in cosmetics, unlike the naturally occurring, unmodified Bis(...) compound .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Bis(2-(hydroxymethyl)-6-methoxyoxane...) | C₇H₁₄O₆ | 194.18 | High (polar) | 3× -OH, -CH₂OH, -OCH₃ |
| Methyl 6-Amino-6-Deoxy-α-D-Glucopyranoside | C₇H₁₅NO₅ | 193.20 | Moderate | -NH₂, -OCH₃ |
| 2-Methoxy-6-Methyloxane-3,4,5-triol | C₇H₁₄O₅ | 178.18 | Low to moderate | -CH₃, -OCH₃ |
| PPG 10 Methyl Glucose Ether | C₃₁H₇₀O₁₈ | 730.88 | Amphiphilic | PPG chain, -OCH₃ |
Notes:
Biological Activity
Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol), also known as a methoxy-substituted triol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of polyols that exhibit various pharmacological properties, including antioxidant, antibacterial, and antiproliferative effects. This article aims to consolidate the available research findings regarding its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) is with a molecular weight of approximately 192.20 g/mol. Its structure features multiple hydroxymethyl and methoxy groups that contribute to its solubility and reactivity in biological systems.
Antioxidant Activity
Research indicates that Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) exhibits significant antioxidant properties. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments.
- Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Method Used |
|---|---|---|
| Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) | 15.0 | DPPH Assay |
| Standard (BHT) | 20.0 | DPPH Assay |
| Compound A | 10.0 | ABTS Assay |
This table illustrates that Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) has an IC50 value that indicates it is a potent antioxidant compared to the standard butylated hydroxytoluene (BHT).
Antibacterial Activity
The compound has also demonstrated antibacterial properties against various strains of bacteria. Notably, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
| Escherichia coli | >32 |
These results suggest that Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) could be a candidate for developing new antibacterial agents due to its low MIC values against pathogenic strains.
Antiproliferative Activity
In cancer research, Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) has been evaluated for its antiproliferative effects on various cancer cell lines. Studies have indicated that it can inhibit cell growth effectively.
- Table 3: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 5.3 |
| HEK293 | 4.0 |
The data shows that the compound exhibits selective antiproliferative activity against breast cancer cell lines (MCF-7), indicating potential for further development as an anticancer agent.
Case Studies
- Antioxidant Efficacy in Cellular Models : A study investigated the effect of Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) on oxidative stress-induced damage in human fibroblast cells. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to untreated controls.
- Antibacterial Testing : Another investigation focused on the antibacterial effects of the compound against clinical isolates of Staphylococcus aureus. The study found that treatment with Bis(2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol) resulted in a notable decrease in bacterial viability, supporting its potential use in topical formulations for skin infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
